Gummiferin (dipotassium)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gummiferin (dipotassium) involves the extraction of carboxyatractyloside from plant sources, particularly from the roots of Chamaeleon gummifer . The compound is then purified and converted into its dipotassium salt form through a series of chemical reactions. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of Gummiferin (dipotassium) typically involves large-scale extraction and purification processes. The roots of Chamaeleon gummifer are harvested, and the active compound is extracted using solvents. The crude extract is then subjected to chromatographic techniques to isolate and purify Gummiferin (dipotassium) . The final product is obtained by converting the purified compound into its dipotassium salt form.
Chemical Reactions Analysis
Types of Reactions
Gummiferin (dipotassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert Gummiferin (dipotassium) into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Gummiferin (dipotassium) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from the reactions of Gummiferin (dipotassium) depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Gummiferin (dipotassium) has a wide range of scientific research applications, including:
Mechanism of Action
Gummiferin (dipotassium) exerts its effects by inhibiting the ADP/ATP carrier in mitochondria, thereby blocking the transport of ADP and ATP across the mitochondrial membrane . This inhibition disrupts cellular energy metabolism, leading to various biological effects. The molecular targets of Gummiferin (dipotassium) include the ADP/ATP carrier proteins, and the pathways involved are primarily related to mitochondrial energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Carboxyatractyloside tripotassium: Another form of carboxyatractyloside with similar inhibitory effects on the ADP/ATP carrier.
Atractyloside: A related diterpenoid compound with similar biological activity.
Uniqueness
Gummiferin (dipotassium) is unique due to its specific inhibitory action on the ADP/ATP carrier and its dipotassium salt form, which enhances its solubility and stability . Compared to similar compounds, Gummiferin (dipotassium) has shown higher efficacy in certain biological assays, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C31H44K2O18S2 |
---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1S,4S,7S,9S,10S,13S,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16-,17-,18+,19-,20-,22+,23-,24+,25-,26+,29-,30-;;/m0../s1 |
InChI Key |
FPJGZZYAZUKPAD-HLOSWHPPSA-L |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@H]5C[C@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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